Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 0 °C → 22 °C; 2.5 h, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ozone Solvents: Dichloromethane ; -78 °C
2.2 Reagents: Triphenylphosphine ; -78 °C → 22 °C; 4 h, 22 °C
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 15 min, 22 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h, 22 °C
4.1 Reagents: Hydrazine Solvents: Diethylene glycol ; 22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
4.2 Reagents: Potassium hydroxide ; 22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
4.3 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; 2 h, pH 7, 22 °C
6.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C → 0 °C; 30 min, 0 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine , Thionyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
8.2 Reagents: Hydrochloric acid Solvents: Water
9.1 Solvents: Toluene ; 22 °C → 110 °C; 22 h, 110 °C
10.1 Reagents: Butyllithium Solvents: Hexane ; 30 min, 0 °C; 0 °C → -78 °C
10.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
10.3 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: 2-Methyl-2-butene , Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid , Dichloromethane , Water ; 24 h, pH 4.6, rt
11.2 Reagents: Sodium bisulfite Solvents: Water
Reference
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al ,
Journal of the American Chemical Society ,
2014 ,
136(23) ,
8185-8188